

# what is 4-hydroxyfuran-2(5H)-one

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## Compound of Interest

Compound Name: 4-Hydroxyfuran-2(5H)-one

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An In-Depth Technical Guide to **4-Hydroxyfuran-2(5H)-one**: A Privileged Scaffold in Chemical Synthesis and Drug Discovery

## Abstract

**4-Hydroxyfuran-2(5H)-one**, also known by its tautomeric name Tetronic acid, is a  $\gamma$ -lactone that has emerged as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural features, including a reactive lactone ring and a versatile enol moiety, render it an invaluable precursor for the synthesis of complex heterocyclic compounds. The 2(5H)-furanone core is a privileged pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of **4-hydroxyfuran-2(5H)-one**, detailing its physicochemical characteristics, synthetic routes, chemical reactivity, and its burgeoning role in drug discovery and development. We further present key experimental protocols and safety considerations to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this versatile chemical scaffold.

## Part 1: Physicochemical and Structural Characteristics

**4-Hydroxyfuran-2(5H)-one** is a small, polar organic molecule whose chemical identity and structure are fundamental to its reactivity and function.

## Chemical Identity and Properties

The fundamental properties of **4-hydroxyfuran-2(5H)-one** are summarized below. It is a light yellow to beige crystalline powder that is soluble in water.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
IUPAC Name	4-Hydroxyfuran-2(5H)-one	<a href="#">[3]</a>
Synonyms	Tetronic acid, $\beta$ -Tetronic Acid	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	541-57-1	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	100.07 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Melting Point	135-137 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	316.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.551 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	3.55 $\pm$ 0.10	<a href="#">[1]</a> <a href="#">[2]</a>
Water Solubility	Soluble	<a href="#">[1]</a> <a href="#">[2]</a>

## Structural Features: The Tautomerism of Tetronic Acid

A key characteristic of **4-hydroxyfuran-2(5H)-one** is its ability to exist in tautomeric forms, primarily interconverting between a  $\beta$ -keto- $\gamma$ -butyrolactone (keto form) and the more stable 4-hydroxy-2(5H)-furanone (enol form).[\[3\]](#) This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (via the hydroxyl group) and an electrophile (at the carbonyl carbons). This  $\beta$ -keto- $\gamma$ -butyrolactone motif is the core of many natural products, including the well-known ascorbic acid (vitamin C).[\[3\]](#)

Caption: Tautomeric equilibrium between the keto and enol forms of Tetronic acid.

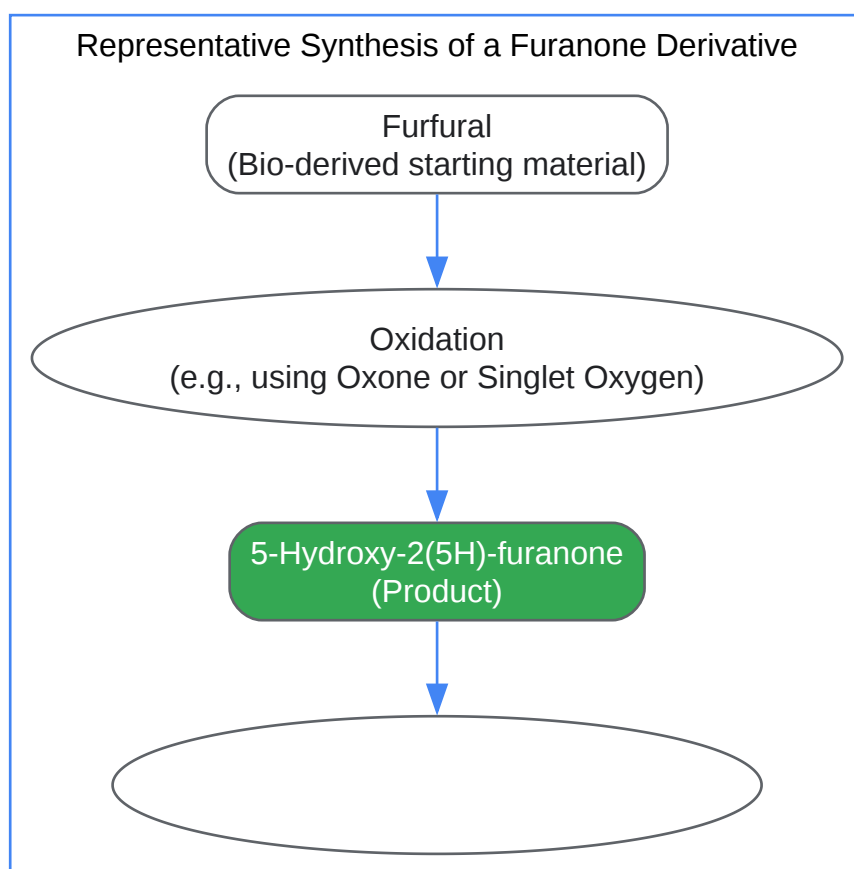
## Part 2: Synthesis and Chemical Reactivity

As a versatile synthon, **4-hydroxyfuran-2(5H)-one** serves as a starting point for a multitude of more complex molecules.[\[5\]](#)

## Synthetic Strategies

The synthesis of the furanone core can be achieved through various organic reactions. While large-scale synthesis of the parent **4-hydroxyfuran-2(5H)-one** is not widely detailed, methods for producing its parent ring system and substituted derivatives are well-established.

A prominent method involves the oxidation of furfural, a biomass-derived aldehyde.[6] For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furan using oxone as an oxidant in an aqueous medium, a protocol noted for its scalability and industrial applicability.[6][7] Substituted variants, such as 5-hydroxy-4-methyl-2(5H)-furanone, can be prepared via the cyclization of alkyl  $\beta$ -formylcrotonates in the presence of dilute aqueous hydrochloric acid.[8] These methods highlight the accessibility of the furanone scaffold from readily available starting materials.



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Caption: General workflow for synthesizing the furanone core via oxidation.

## Chemical Reactivity

The high reactivity of the 2(5H)-furanone ring system is due to the interplay of its functional groups.<sup>[9]</sup> The presence of a carbonyl group conjugated with a double bond, along with labile atoms (such as halogens in derivatives like mucochloric acid), provides multiple sites for chemical modification.<sup>[9]</sup> This makes 3,4-dihalo-5-hydroxy-2(5H)-furanones exceptionally versatile reactants for nucleophilic substitution, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.<sup>[9]</sup> Its structure is ideal for use in multicomponent reactions, which enable the efficient, one-pot synthesis of complex heterocyclic structures, a significant advantage in drug discovery for generating molecular diversity.<sup>[5]</sup>

## Part 3: Biological Significance and Applications in Drug Discovery

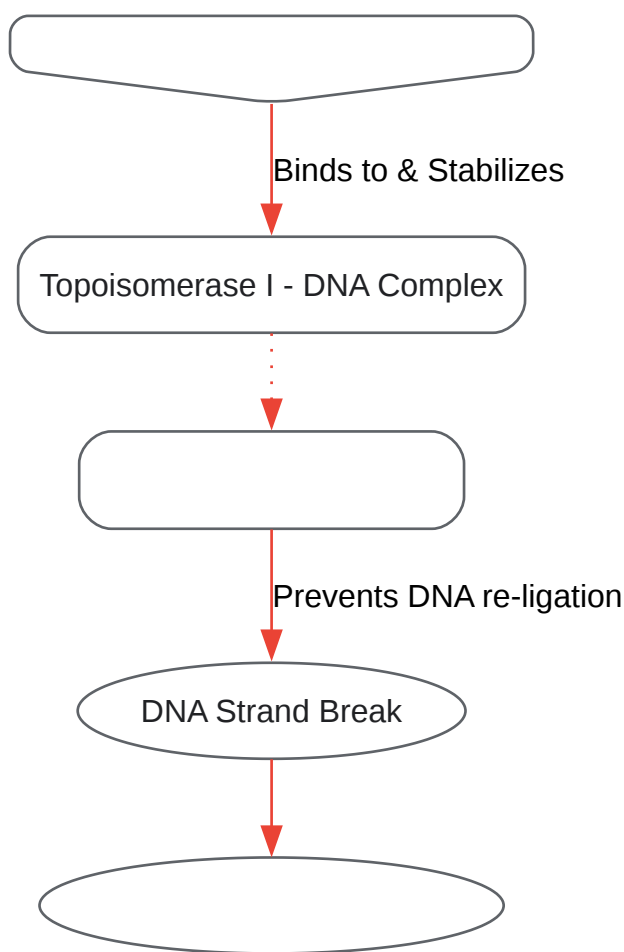
The 2(5H)-furanone scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for compounds with significant therapeutic potential.<sup>[9][10]</sup>

### A Privileged Pharmacophore

The furanone ring is present in a wide array of natural and synthetic compounds demonstrating potent biological effects.<sup>[9]</sup> Derivatives of this scaffold have been extensively investigated for their anticancer, antibacterial (particularly for their ability to inhibit biofilm formation), antifungal, and antiviral activities.<sup>[9][11]</sup> The inherent reactivity and defined stereochemistry of the furanone core provide a robust starting point for designing targeted therapeutic agents.<sup>[10]</sup>

### Mechanism of Action: Focus on Anticancer Activity

Derivatives of **4-hydroxyfuran-2(5H)-one** have shown promise as anticancer agents by targeting fundamental cellular processes. A key mechanism involves the inhibition of topoisomerase I (Topo I), an essential enzyme for DNA replication and repair.<sup>[12]</sup> Certain furanone derivatives can stabilize the Topo I-DNA covalent complex, leading to DNA strand breaks and ultimately triggering cancer cell death.<sup>[12]</sup> Studies on novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives revealed that compounds with an exocyclic double bond on the furanone ring generally exhibit more potent Topo I inhibition and cytotoxicity against human cancer cell lines.<sup>[12]</sup>



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Caption: Proposed mechanism of Topo I inhibition by furanone derivatives.

## Quantitative Bioactivity Data

The therapeutic potential of this scaffold is underscored by quantitative in vitro data. Halogenated derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.

Compound Class	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
4-Biphenylamino-5-halo-2(5H)-furanone	MCF-7 (Breast)	11.8	<a href="#">[10]</a>
4-Biphenylamino-5-halo-2(5H)-furanone	C6 (Glioma)	12.1	<a href="#">[10]</a>

## Part 4: Experimental Protocols

Disclaimer: The following protocols are generalized representations. Researchers must adapt them based on specific substrates, reagents, and laboratory safety standards.

### Protocol 1: Representative Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural[6]

This protocol describes a general method for the oxidation of furfural to produce the furanone core structure.

Materials:

- Furfural
- Methanol (or other suitable solvent)
- Sensitizer (e.g., Rose Bengal or Methylene Blue)
- Oxygen source (air or pure O<sub>2</sub>)
- Light source (e.g., sodium lamp)
- Rotary evaporator
- Silica gel for chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- **Reaction Setup:** Dissolve furfural and a catalytic amount of the sensitizer (e.g., Rose Bengal) in methanol in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
- **Initiation:** While stirring vigorously, irradiate the solution with the light source and bubble a steady stream of oxygen through the mixture. The reaction is typically conducted at room temperature.

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the furfural spot has been consumed.
- **Workup:** Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Dissolve the crude residue in a minimal amount of solvent and purify by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., increasing polarity with ethyl acetate in hexane).
- **Characterization:** Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product using spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS).

## Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the steps to assess the anticancer activity of synthesized furanone derivatives.

Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Synthesized furanone compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the furanone compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **MTT Addition:** Add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth) for each compound.

## Part 5: Safety and Handling

Proper handling of **4-hydroxyfuran-2(5H)-one** and its derivatives is crucial due to their potential hazards.

**Hazard Identification:** Based on available Safety Data Sheets (SDS), this class of compounds is classified as an irritant.<sup>[2]</sup>

Hazard Statement	Description	Reference
H315	Causes skin irritation	<sup>[2]</sup> <sup>[13]</sup>
H319	Causes serious eye irritation	<sup>[2]</sup> <sup>[13]</sup>
H335	May cause respiratory irritation	<sup>[2]</sup> <sup>[13]</sup>



### Handling and Storage:

- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13][14]
- Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated between 2-8°C.[1][2] Some derivatives may be light-sensitive.[2]
- First Aid: In case of skin contact, wash with plenty of soap and water.[14] If in eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.
- Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the substance to enter drains.[13]

## Conclusion

**4-Hydroxyfuran-2(5H)-one** represents a molecule of considerable value and potential. Its straightforward structural motif, combined with high reactivity and the proven biological activity of its derivatives, establishes it as a cornerstone scaffold for both synthetic chemistry and drug discovery. From its role as a precursor in the synthesis of complex heterocycles to its function as a pharmacophore in the development of novel anticancer and antimicrobial agents, the furanone core continues to be a fertile ground for scientific exploration. As research advances, particularly in leveraging biomass-derived starting materials, **4-hydroxyfuran-2(5H)-one** is poised to become an even more critical platform chemical for the sustainable development of pharmaceuticals and fine chemicals.[15] Future investigations will likely focus on expanding the diversity of its derivatives, elucidating detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development.

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